molecular formula C22H19ClN2O5S B2425916 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide CAS No. 922062-45-1

3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2425916
CAS No.: 922062-45-1
M. Wt: 458.91
InChI Key: WIBJIJUDEWIXLE-UHFFFAOYSA-N
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Description

3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H19ClN2O5S and its molecular weight is 458.91. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-3-25-18-6-4-5-7-21(18)30-19-10-8-14(12-16(19)22(25)26)24-31(27,28)15-9-11-20(29-2)17(23)13-15/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBJIJUDEWIXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is part of the dibenzo-oxazepine class and features a sulfonamide group along with halogen substituents, which contribute to its unique pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

The compound's molecular formula is C22H21ClN2O4SC_{22}H_{21}ClN_{2}O_{4}S, with a molecular weight of 392.84 g/mol. Its structural features include:

PropertyValue
Molecular FormulaC22H21ClN2O4S
Molecular Weight392.84 g/mol
LogP4.9141
Polar Surface Area45.653 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including enzymes and receptors. The sulfonamide group may enhance its binding affinity to target proteins, potentially influencing pathways related to:

  • Signal Transduction : Modulating cellular signaling pathways.
  • Gene Expression : Affecting transcription factors and gene regulation.
  • Metabolic Processes : Interfering with metabolic enzymes.

Biological Activity

Research indicates that compounds similar to 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide exhibit a range of biological activities, including:

  • Antimicrobial Activity : The presence of the sulfonamide moiety suggests potential effectiveness against bacterial infections.
  • Anticancer Properties : Preliminary studies indicate that derivatives of dibenzo[b,f][1,4]oxazepine may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies have shown that similar compounds can reduce inflammation markers in vitro.

Case Studies

Several studies have investigated the biological properties of related compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting potential use in treating bacterial infections .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that dibenzo[b,f][1,4]oxazepine derivatives could inhibit the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 3: Anti-inflammatory Properties

Research highlighted the anti-inflammatory effects of oxazepine derivatives in animal models of arthritis. The compounds reduced pro-inflammatory cytokines, indicating their potential as therapeutic agents in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the dibenzo[b,f][1,4]oxazepinone core via cyclization of substituted benzodiazepine precursors under acidic conditions, as described for structurally analogous compounds .
  • Step 2 : Sulfonamide coupling at the 2-position using 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Optimization : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, solvent polarity). For example, flow-chemistry setups can enhance reproducibility and yield by ensuring precise control over mixing and residence times .

Q. What analytical techniques are critical for confirming molecular structure and purity?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular configuration, as demonstrated for related dibenzo-oxazepin derivatives .
  • High-resolution mass spectrometry (HR-MS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are essential for verifying functional groups and regioselectivity .
  • HPLC-PDA (with C18 columns and acetonitrile/water gradients) ensures purity >95%, with attention to residual solvents (e.g., DCM, DMF) via GC-MS .

Q. How does the electronic nature of substituents influence the compound’s reactivity?

  • The electron-withdrawing chloro and sulfonamide groups increase electrophilicity at the oxazepinone carbonyl, making it susceptible to nucleophilic attack.
  • Methoxy groups donate electron density via resonance, stabilizing intermediates during functionalization. Comparative kinetic studies using HPLC tracking can quantify reaction rates with nucleophiles (e.g., amines, thiols) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?

  • Controlled experiments : Replicate conflicting protocols under inert atmospheres (N₂/Ar) to assess oxygen/moisture sensitivity.
  • Byproduct analysis : Use LC-QTOF-MS to identify minor impurities (e.g., dimerization products or hydrolyzed intermediates) .
  • Statistical modeling : Apply multivariate regression to isolate critical variables (e.g., catalyst loading, reaction time) causing yield discrepancies .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict sites for electrophilic/nucleophilic modification.
  • Molecular docking : Screen virtual libraries against target proteins (e.g., kinases, GPCRs) using the parent compound’s crystal structure as a template .
  • QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with experimental bioactivity data from analogs .

Q. What mechanistic insights explain unexpected reactivity in cross-coupling reactions?

  • Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) or ¹³C-labeled reagents to trace reaction pathways via NMR kinetic profiling .
  • In-situ IR spectroscopy : Monitor intermediates (e.g., Pd complexes in Suzuki-Miyaura couplings) to identify rate-limiting steps .
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates in reactions involving peroxides or light-induced conditions .

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